molecular formula C9H9F4N B3018172 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 958863-61-1

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No. B3018172
CAS RN: 958863-61-1
M. Wt: 207.172
InChI Key: AAMOYXXJPGBVDP-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a fluorinated building block with a molecular weight of 205.11 . It has been used in the synthesis of various compounds .


Synthesis Analysis

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is FC6H3(CF3)NCO .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has a refractive index of 1.461, a boiling point of 48 °C at 1 mmHg, and a density of 1.44 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOYXXJPGBVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Synthesis routes and methods

Procedure details

1.9 g of 4-fluoro-3-trifluoromethylbenzaldehyde, 30 ml of methylamine and 2 g of magnesium sulfate were stirred at room temperature for 2 h, the excess methylamine for the most part evaporating. The reaction mixture was diluted with ether, filtered and concentrated in vacuo. The methylbenzimine thus obtained was dissolved in 30 ml of methanol and, after addition of 2.0 g of sodium borohydride, the mixture was stirred overnight. It was concentrated in vacuo, and the residue was treated with 20 ml of 10 percent hydrochloric acid and extracted twice with tert-butyl methyl ether. The aqueous phase was then rendered alkaline and extracted twice again with tert-butyl methyl ether. After concentrating these extracts, 1.0 g of N-(4-fluoro-3-trifluoromethylbenzyl)-N-methylamine was obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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